molecular formula C24H27N5O2 B11243506 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11243506
M. Wt: 417.5 g/mol
InChI Key: NVLKCRSXZFZRQM-UHFFFAOYSA-N
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Description

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various functional groups

Preparation Methods

The synthesis of 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Attachment of the methoxybenzoyl group: This step involves the acylation of the piperazine ring with 4-methoxybenzoyl chloride under basic conditions.

    Formation of the pyrimidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Final coupling: The pyrimidine and piperazine intermediates are coupled under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Pharmacology: The compound can be used to study its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring may interact with enzymes involved in DNA synthesis. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine include:

    Olanzapine: A thienobenzodiazepine derivative with a piperazine ring, used as an antipsychotic.

    Imatinib: A tyrosine kinase inhibitor with a piperazine ring, used in the treatment of leukemia.

    Pyridazinone derivatives: Compounds with a piperazine ring and pyridazinone moiety, used as enzyme inhibitors.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H27N5O2/c1-17-4-8-20(9-5-17)26-22-16-18(2)25-24(27-22)29-14-12-28(13-15-29)23(30)19-6-10-21(31-3)11-7-19/h4-11,16H,12-15H2,1-3H3,(H,25,26,27)

InChI Key

NVLKCRSXZFZRQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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